molecular formula C19H37NO2 B047716 7-(2-Amino-6-hexylcyclohexyl)heptanoic acid CAS No. 119940-87-3

7-(2-Amino-6-hexylcyclohexyl)heptanoic acid

Katalognummer: B047716
CAS-Nummer: 119940-87-3
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: LWRZEZLGHYSEQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is a complex organic compound with a unique structure that includes a cyclohexylamine core substituted with carboxyhexyl and hexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine typically involves multiple steps, starting with the preparation of the cyclohexylamine core. One common method involves the reaction of cyclohexanone with hexylamine under acidic conditions to form the intermediate 3-n-hexylcyclohexanone. This intermediate is then subjected to a Grignard reaction with 6-bromohexanoic acid to introduce the carboxyhexyl group, resulting in the formation of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is unique due to its specific combination of functional groups and its potential versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

119940-87-3

Molekularformel

C19H37NO2

Molekulargewicht

311.5 g/mol

IUPAC-Name

7-(2-amino-6-hexylcyclohexyl)heptanoic acid

InChI

InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22)

InChI-Schlüssel

LWRZEZLGHYSEQE-UHFFFAOYSA-N

SMILES

CCCCCCC1CCCC(C1CCCCCCC(=O)O)N

Kanonische SMILES

CCCCCCC1CCCC(C1CCCCCCC(=O)O)N

Synonyme

2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine
IBI-P 05006
IBI-P-05006

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.